N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline
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Overview
Description
N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. One common method is the coupling reaction between 4-naphthalen-2-ylphenylamine and 4-bromobiphenyl under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-naphthalen-2-ylphenyl)-4-(4-biphenyl)aniline
- N-(4-naphthalen-2-ylphenyl)-4-(4-tolyl)aniline
- N-(4-naphthalen-2-ylphenyl)-4-(4-phenoxyphenyl)aniline
Uniqueness
N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline is unique due to its specific combination of aromatic rings and amine group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C34H25N |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C34H25N/c1-2-6-25(7-3-1)27-10-12-28(13-11-27)29-16-20-33(21-17-29)35-34-22-18-30(19-23-34)32-15-14-26-8-4-5-9-31(26)24-32/h1-24,35H |
InChI Key |
BDSQTDRTBINNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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